5-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one
Description
Properties
IUPAC Name |
5-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5S/c1-10-7-16(19-11(2)18-10)25-12-5-6-21(9-12)27(23,24)13-3-4-15-14(8-13)20-17(22)26-15/h3-4,7-8,12H,5-6,9H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPZBLRNEGVYTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic applications based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzoxazole moiety and a pyrimidine derivative, which are known to exhibit various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzoxazole ring and the introduction of the pyrimidine and pyrrolidine functionalities. Detailed synthetic pathways have been documented in literature, highlighting the importance of reaction conditions and catalysts used in the process.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including lung cancer (A549) and epidermoid carcinoma (A431) cells. The compound showed selective toxicity towards cancer cells compared to normal cell lines, suggesting a potential therapeutic index for cancer treatment .
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory activity. In animal models:
- Carrageenan-induced paw edema was used to assess anti-inflammatory effects. The compound exhibited a dose-dependent reduction in edema formation, indicating its potential as an anti-inflammatory agent .
The proposed mechanism of action for this compound involves inhibition of key enzymes involved in inflammatory pathways and cancer cell proliferation. It is believed to interfere with signaling pathways that promote cell growth and survival in cancer cells while modulating inflammatory responses.
Case Studies
- Study on Cytotoxicity : A study conducted on various derivatives of benzoxazole indicated that modifications at the 2 or 3 positions significantly affected cytotoxicity against cancer cell lines. The presence of the pyrimidine moiety was found to enhance activity .
- Inflammation Models : In models assessing inflammation, compounds structurally related to this compound showed promising results in reducing inflammatory markers such as TNF-alpha and IL-6 .
Data Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the unique properties of the target compound, a comparative analysis with structurally related heterocycles is presented below.
Table 1: Structural and Functional Comparison
Key Observations :
Compounds 4i and 4j () incorporate coumarin and tetrazole groups, which are associated with fluorescence and metal-binding properties, respectively . These features are absent in the target compound, suggesting divergent applications.
Functional Group Influence: The 2,6-dimethylpyrimidin-4-yloxy group in the target compound may improve metabolic stability compared to unsubstituted pyrimidines, a hypothesis supported by studies on similar dimethylpyrimidine derivatives . The sulfonyl group in the target compound could enhance solubility relative to non-sulfonylated analogs, though this may vary with pH and solvent.
Crystallographic Characterization :
- SHELX-based refinement () is critical for resolving the stereochemistry of the pyrrolidine ring and confirming the spatial orientation of the pyrimidine group, which is essential for structure-activity relationship (SAR) studies .
Research Findings and Implications
While direct biological data for the target compound are unavailable in the provided evidence, inferences can be drawn from structural analogs:
- Kinase Inhibition : Pyrimidine and sulfonamide motifs are prevalent in kinase inhibitors (e.g., imatinib analogs). The target compound’s pyrimidine group may competitively bind ATP pockets .
Preparation Methods
Cyclocondensation of Catechol Derivatives
The 2,3-dihydro-1,3-benzoxazol-2-one scaffold is classically synthesized from 2-aminophenol derivatives. A two-step protocol involving:
- N-Acylation with phosgene or triphosgene to form the oxazolone ring.
- Nitration at the 5-position using fuming HNO₃ in H₂SO₄ at 0–5°C.
Example Protocol
2-Aminophenol (1.0 eq) is treated with triphosgene (1.2 eq) in anhydrous THF at −10°C, followed by dropwise addition of pyridine. The mixture is stirred for 4 h, yielding 2,3-dihydro-1,3-benzoxazol-2-one (87% yield).
Functionalization via Electrophilic Sulfonation
Direct sulfonation of the benzoxazolone core is challenging due to ring deactivation. Instead, Sandmeyer-type reactions convert a 5-nitro intermediate to a sulfonic acid:
- Reduction of 5-nitro-2,3-dihydro-1,3-benzoxazol-2-one with H₂/Pd-C in ethanol yields the 5-amine.
- Diazotization with NaNO₂/HCl at 0°C, followed by treatment with SO₂/CuCl₂, affords the 5-sulfonyl chloride.
Pyrrolidine Substituent Installation
Synthesis of 3-Hydroxypyrrolidine
The pyrrolidine intermediate is prepared via:
Etherification with 4-Chloro-2,6-dimethylpyrimidine
The hydroxyl group undergoes nucleophilic substitution with 4-chloro-2,6-dimethylpyrimidine under Mitsunobu conditions:
3-Hydroxypyrrolidine (1.0 eq), 4-chloro-2,6-dimethylpyrimidine (1.5 eq), PPh₃ (2.0 eq), and DIAD (2.0 eq) in THF, stirred at 25°C for 12 h. Purification by silica chromatography yields the ether (68%).
Sulfonamide Coupling
Activation of Benzoxazolone-5-sulfonyl Chloride
The sulfonyl chloride is reacted with pyrrolidine in the presence of a base:
Benzoxazolone-5-sulfonyl chloride (1.0 eq) is added to a solution of pyrrolidine (1.2 eq) and Et₃N (2.0 eq) in CH₂Cl₂ at 0°C. The mixture is warmed to 25°C and stirred for 6 h, yielding the sulfonamide (82%).
Alternative Coupling via Carbonyldiimidazole (CDI)
For acid-sensitive substrates, CDI-mediated activation is employed:
Benzoxazolone-5-sulfonic acid (1.0 eq) and CDI (1.5 eq) in THF are stirred at 50°C for 2 h. Pyrrolidine (1.2 eq) is added, and the reaction is heated to 60°C for 12 h, achieving 75% conversion.
Optimization and Industrial-Scale Considerations
Solvent and Temperature Effects
- THF vs. Toluene : THF enhances reaction rates in CDI-mediated couplings but complicates distillative workup. Toluene is preferred in industrial settings for easier solvent recovery.
- Temperature Control : Maintaining 60–65°C during sulfonylation minimizes byproduct formation (e.g., sulfonate esters).
Crystallization and Purification
- Ethyl acetate/hexane mixtures (3:1) afford high-purity (>99%) product via gradient cooling from 75°C to 10°C.
- XRD Analysis confirms polymorphic stability, critical for formulation.
Analytical Characterization
Spectroscopic Data
Q & A
Q. What are the standard synthetic routes for synthesizing this compound and its derivatives?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or sulfonylation reactions. A typical approach involves refluxing intermediates in ethanol or DMF with appropriate coupling agents. For example, pyrrolidine sulfonyl derivatives are often prepared by reacting activated sulfonyl chlorides with amine-containing intermediates under inert atmospheres. Recrystallization from DMF-EtOH (1:1) is commonly used for purification .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Characterization relies on -NMR and -NMR to confirm substituent positions and stereochemistry. IR spectroscopy identifies functional groups (e.g., sulfonyl or benzoxazolone carbonyl), while mass spectrometry determines molecular weight and fragmentation patterns. Elemental analysis validates purity .
Q. How should researchers design initial biological activity screens for this compound?
Methodological Answer: Standard screens include antibacterial assays against Staphylococcus aureus and Escherichia coli (Gram-positive/-negative models) and antifungal tests against Candida albicans. Use agar diffusion or microdilution methods to determine minimum inhibitory concentrations (MICs). Activity trends should be compared against reference drugs like ciprofloxacin .
Advanced Research Questions
Q. How can reaction yields be optimized when introducing electron-withdrawing groups to the benzoxazolone moiety?
Methodological Answer: Optimize solvent polarity (e.g., switch from ethanol to DMF for better solubility of aromatic intermediates) and adjust reaction temperatures (e.g., 80–100°C for sulfonylation). Catalysts like triethylamine or DMAP can enhance nucleophilic substitution efficiency. Monitor progress via TLC or HPLC to terminate reactions at peak yields .
Q. How to resolve contradictions in 1H^1\text{H}1H-NMR data for stereoisomeric pyrrolidine derivatives?
Methodological Answer: Use 2D NMR techniques (e.g., COSY, NOESY) to distinguish diastereomers. X-ray crystallography provides definitive stereochemical assignments. For dynamic systems, variable-temperature NMR can reveal conformational exchange broadening .
Q. What strategies elucidate the anticancer mechanism of benzoxazolone-sulfonamide derivatives?
Methodological Answer: Conduct molecular docking to predict binding affinity for targets like topoisomerase II or tubulin. Validate with enzyme inhibition assays (e.g., ATPase activity). Compare cytotoxicity (IC) across cancer cell lines (e.g., MCF-7, HeLa) and assess apoptosis via flow cytometry (Annexin V/PI staining) .
Q. How to address discrepancies between in vitro potency and in vivo efficacy in antibacterial studies?
Methodological Answer: Evaluate pharmacokinetic parameters (e.g., plasma protein binding, metabolic stability via liver microsomes). Modify lipophilicity (logP) through substituent engineering to enhance bioavailability. Use murine infection models to correlate in vitro MICs with survival rates .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data between analogues with similar substituents?
Methodological Answer: Perform SAR studies to identify critical substituents (e.g., pyrimidine vs. pyrazole rings). Use computational models (e.g., CoMFA) to correlate electronic/steric effects with activity. Re-test compounds under standardized conditions (e.g., same cell passage number, serum concentration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
